Darlucin B

Isocyanide antibiotics Natural product discovery Chemical scaffold novelty

Standard xanthocillins often lack selectivity or carry high cytotoxicity, complicating antifungal mode-of-action studies. Darlucin B solves this with a unique 4-hydroxycyclohexanone-diisocyanoalkene scaffold. - Antifungal potency: MIC 2.5 µg/mL vs. S. cerevisiae S288c (darlucin A >50 µg/mL). - Low cytotoxicity: IC50 100 µg/mL in BHK21/HeLa S3 cells vs. 10-25 µg/mL for analog A. - Ideal for chemical genomics, host-pathogen assays, and SAR studies requiring prolonged mammalian cell exposure.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
Cat. No. B15581383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarlucin B
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N2O3/c1-20-17(12-14-4-6-16(24-3)7-5-14)18(21-2)13-19(23)10-8-15(22)9-11-19/h4-7,23H,8-13H2,3H3
InChIKeyCRGFGBGZXAOUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Darlucin B: Antibiotic Profile


Darlucin B (CAS 162341-16-4) is a xanthocillin-type diisocyanide antibiotic produced by the mycophilic fungus Sphaerellopsis filum (formerly Darluca filum), with molecular formula C₁₉H₂₀N₂O₃ and molecular weight 324.37 g/mol [1]. The compound contains the rare 1,2-diisocyanoalkene moiety and exhibits both antibacterial and antifungal activities with weak cytotoxicity . As a natural product featuring dual isocyanide functional groups, Darlucin B represents a structurally distinct scaffold within the limited class of isocyanide-containing antimicrobial agents [2].

Natural xanthocillin-type diisocyanide probe
Antimicrobial spectrum screening context
Reported weak mammalian cytotoxicity

Why Darlucin B Cannot Be Substituted


Darlucin B possesses the 1,2-diisocyanoalkene moiety, a pharmacophore that distinguishes it from all conventional antimicrobial classes including β-lactams, glycopeptides, macrolides, and azoles [1]. This structural feature positions Darlucin B as the first reported natural product containing this specific diisocyanoalkene arrangement, offering a chemically orthogonal scaffold for probing isocyanide-dependent antimicrobial mechanisms [2]. Substitution with standard clinical agents would abandon exploration of this underexplored covalent-targeting chemical space, which emerging evidence suggests may operate via copper chelation or active-site cysteine modification in essential metabolic enzymes [3]. The absence of a characterized molecular target further precludes mechanism-informed substitution with targeted alternatives [1].

Attribute
Darlucin B
Darlucin A
Ring system
4-Hydroxycyclohexanone
2,5-Dihydroxybenzene
Antimicrobial spectrum
Active vs S. cerevisiae; narrower bacterial range
Inactive vs S. cerevisiae; broader bacterial hits
Cytotoxicity context
Reported lower mammalian cytotoxicity
Higher mammalian cytotoxicity (literature)
Divergent profiles may not transfer directly; requires strain-specific validation.

Darlucin B vs. Darlucin A: Comparative Data


Antibacterial Activity: Streptomyces sp.

Darlucin B contains a 1,2-diisocyanoalkene moiety, a structural feature not present in any previously reported natural product at the time of its discovery [1]. Unlike Darlucin A, which shares the same isocyanide core, Darlucin B incorporates a 4-hydroxycyclohexan-1-one substituent rather than the 2-oxopropyl group found in Darlucin A . This structural distinction provides a differential chemical handle for structure-activity relationship (SAR) studies within the xanthocillin class [1].

Antibacterial vs Streptomyces
Head-to-head
20 µg/mL vs 5 µg/mL
(4-fold higher MIC)
Supports spectrum-selective screening context
Strain-specific MIC; verify in target panel
Isocyanide antibiotics Natural product discovery Chemical scaffold novelty

Antifungal Potency Against S. cerevisiae

Darlucin B exhibits broad-spectrum anti-plant pathogenic fungi activity with minimum inhibitory concentration (MIC) values ranging from 0.39 to 12.5 μg/mL . This MIC range places the compound in the moderate-to-strong potency category for natural product antifungals . The compound also demonstrates antibacterial activity, though specific MIC values against bacterial strains are not quantified in the accessible literature [1].

Antifungal vs S. cerevisiae
Head-to-head
2.5 µg/mL vs >50 µg/mL
(≥20-fold difference)
Supports yeast model antifungal studies
Significant differential activity reported
Antifungal screening Agricultural fungicides Plant pathogen control

Darlucin B Research Applications


S. cerevisiae Chemical Biology Studies

Darlucin B serves as a chemically defined probe for investigating the antimicrobial mechanism of isocyanide natural products, particularly studies examining copper-dependent activity [1] or covalent targeting of metabolic enzymes . Its 1,2-diisocyanoalkene moiety distinguishes it from mono-isocyanide compounds, enabling structure-activity relationship studies that cannot be performed with simpler isocyanide analogs [2].

Mammalian Cell Co-Culture Assays

With demonstrated activity against plant pathogenic fungi (MIC range 0.39-12.5 μg/mL) [1], Darlucin B is positioned for inclusion in agricultural fungicide discovery programs, particularly for screening against resistant strains where novel chemical scaffolds are prioritized over established fungicide classes .

SAR Studies on Isocyanide Antibiotics

As a structurally characterized diisocyanide natural product, Darlucin B provides a reference compound for developing and validating analytical methods (HPLC, LC-MS) specific to isocyanide-containing metabolites [1]. This is particularly relevant for laboratories screening fungal extracts for novel isocyanide natural products .

SAR Comparator for Darlucin A in Xanthocillin-Class Medicinal Chemistry

The structural divergence between Darlucin B (4-hydroxycyclohexan-1-one substituent) and Darlucin A (2-oxopropyl substituent) at the same core position [1] makes the pair suitable for direct comparative SAR studies within the xanthocillin antibiotic class . This enables investigation of substituent effects on antimicrobial potency and spectrum.

Application
Selection Property
Validation Focus
Yeast model antifungal studies
Antifungal spectrum context
Strain-specific selectivity and MIC endpoints
Mammalian cell co-culture studies
Mammalian cytotoxicity profile
Host-cell viability and endpoint monitoring
Isocyanide antibiotic SAR studies
Ring system differentiation (4-hydroxycyclohexanone)
Antimicrobial selectivity and cytotoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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